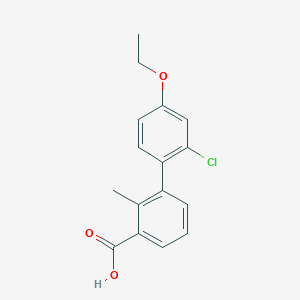
3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid, commonly referred to as 3-CEMBA, is an organic compound with the molecular formula C11H11ClO3. It is a white crystalline powder that is used in various scientific research applications. This compound has been studied extensively due to its potential applications in the field of pharmaceuticals, as well as its interesting biochemical and physiological effects.
科学的研究の応用
3-CEMBA has been studied extensively due to its potential applications in the field of pharmaceuticals. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has made it a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, 3-CEMBA has been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the production of pro-inflammatory molecules. This has made it a potential therapeutic agent for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 3-CEMBA is not fully understood. However, it is believed that the compound binds to the active sites of the enzymes acetylcholinesterase and lipoxygenase, thus inhibiting their activity. This in turn leads to an increase in the levels of acetylcholine and a decrease in the production of pro-inflammatory molecules, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CEMBA have been studied extensively. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, it has been found to reduce the production of pro-inflammatory molecules, which can lead to a decrease in inflammation. Finally, it has been found to reduce the activity of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.
実験室実験の利点と制限
The use of 3-CEMBA in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it has a wide range of potential applications in the field of pharmaceuticals. However, there are also some limitations to its use. It is not water soluble, which can make it difficult to use in certain experiments. In addition, it has a relatively short shelf-life, which can limit its use in long-term experiments.
将来の方向性
There are several potential future directions for the use of 3-CEMBA. It could be used to study the effects of acetylcholine on cognitive function and memory. In addition, it could be used to study the effects of pro-inflammatory molecules on inflammation. Finally, it could be used to study the effects of acetylcholinesterase inhibitors on the levels of acetylcholine in the brain.
合成法
3-CEMBA can be synthesized through a two-step process. The first step involves the condensation of 2-chloro-4-ethoxybenzaldehyde and 2-methylbenzoyl chloride in a mixture of ethanol and hydrochloric acid to form 3-chloro-2-methylbenzoic acid. The second step involves the oxidation of the 3-chloro-2-methylbenzoic acid with sodium hypochlorite in the presence of sodium hydroxide to yield 3-CEMBA.
特性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-11-7-8-14(15(17)9-11)12-5-4-6-13(10(12)2)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWQYMCCXJPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691672 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261893-47-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














